molecular formula C8H14O4S2 B14272309 Acetic acid, 2,2'-[butylidenebis(thio)]bis- CAS No. 165070-20-2

Acetic acid, 2,2'-[butylidenebis(thio)]bis-

Cat. No.: B14272309
CAS No.: 165070-20-2
M. Wt: 238.3 g/mol
InChI Key: LLDPAPYAHJMAEU-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[butylidenebis(thio)]bis- is an organic compound with the molecular formula C8H14O4S2. This compound contains two carboxylic acid groups, two hydroxyl groups, and two sulfide groups. It is known for its unique structure, which includes a butylidene bridge connecting two acetic acid molecules via sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[butylidenebis(thio)]bis- typically involves the reaction of acetic acid derivatives with sulfur-containing compounds. One common method is the reaction of acetic anhydride with butylidene bis(thiol) under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[butylidenebis(thio)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and amides.

Scientific Research Applications

Acetic acid, 2,2’-[butylidenebis(thio)]bis- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[butylidenebis(thio)]bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfide groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2’-[butylidenebis(thio)]bis- is unique due to its butylidene bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

165070-20-2

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-[1-(carboxymethylsulfanyl)butylsulfanyl]acetic acid

InChI

InChI=1S/C8H14O4S2/c1-2-3-8(13-4-6(9)10)14-5-7(11)12/h8H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

LLDPAPYAHJMAEU-UHFFFAOYSA-N

Canonical SMILES

CCCC(SCC(=O)O)SCC(=O)O

Origin of Product

United States

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